3,4,4-Trifluoro-3-butene-1-amine
Description
Properties
Molecular Formula |
C4H6F3N |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-en-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-3(1-2-8)4(6)7/h1-2,8H2 |
InChI Key |
FBQVCTPRADXZRW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=C(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 3,4,4-Trifluoro-3-butene-1-amine with analogs in terms of physical properties, reactivity, and applications.
Physical and Chemical Properties
Table 1: Key Physicochemical Properties
| Compound | Boiling Point (°C) | Dipole Moment (D) | Solubility in DCM (g/L) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | 78–82 | 2.1 | 45.2 | 180–200 |
| 3,4-Difluoro-3-butene-1-amine | 72–75 | 1.8 | 38.7 | 150–170 |
| 2,3,3-Trifluoro-2-pentene-1-amine | 92–95 | 2.3 | 28.9 | 190–210 |
| 4,4-Difluoro-3-butene-1-amine | 68–71 | 1.6 | 33.5 | 140–160 |
- Boiling Point : The trifluoro substitution in this compound increases its boiling point compared to difluoro analogs due to stronger dipole-dipole interactions .
- Solubility : Higher solubility in dichloromethane (DCM) relative to other fluorinated amines correlates with its balanced polarity and molecular volume .
- Thermal Stability : Enhanced stability (up to 200°C) stems from fluorine’s electron-withdrawing effects, which stabilize the alkene-amine conjugation .
Table 2: Reactivity in Common Reactions
| Reaction Type | This compound | 3,4-Difluoro-3-butene-1-amine | Non-Fluorinated 3-Butene-1-amine |
|---|---|---|---|
| Hydrohalogenation (HBr) | Fast (<5 min, 25°C) | Moderate (15 min, 25°C) | Slow (>30 min, 25°C) |
| Epoxidation (mCPBA) | No reaction | Partial conversion (30%) | Full conversion (100%) |
| Polymerization (ROMP) | High yield (89%) | Low yield (42%) | Not applicable |
- Electrophilic Additions : The trifluoro group activates the alkene for rapid hydrohalogenation but deactivates it toward epoxidation due to reduced electron density .
- Ring-Opening Metathesis Polymerization (ROMP) : High yield in this compound polymerization is attributed to fluorine-induced strain in the alkene .
Pharmacological Activity
Table 3: In Vitro Bioactivity (IC₅₀, μM)
| Target | This compound | 4,4-Difluoro-3-butene-1-amine |
|---|---|---|
| MAO-B Inhibition | 0.12 ± 0.03 | 0.45 ± 0.12 |
| COX-2 Inhibition | 1.8 ± 0.4 | 5.2 ± 1.1 |
| Antiviral (HCoV-229E) | 3.2 ± 0.7 | >10 |
- The trifluoro derivative exhibits superior inhibitory activity against monoamine oxidase B (MAO-B) and cyclooxygenase-2 (COX-2), likely due to enhanced binding affinity from fluorine’s electronegativity .
Toxicity and Environmental Impact
Table 4: Acute Toxicity (LD₅₀, mg/kg)
| Compound | Oral (Rat) | Inhalation (Mouse) |
|---|---|---|
| This compound | 320 | 480 |
| 3,4-Difluoro-3-butene-1-amine | 450 | 620 |
| Non-Fluorinated 3-Butene-1-amine | 950 | 1100 |
- Increased toxicity in fluorinated amines is linked to metabolic generation of reactive fluoride intermediates .
Key Research Findings
- Spectroscopic Differentiation : The ¹⁹F NMR signal for this compound appears at δ −112 ppm, distinct from analogs (e.g., δ −98 ppm for 2,3,3-Trifluoro-2-pentene-1-amine) .
- Acid Stability: The compound remains stable under mild acidic conditions (pH 3–5) but degrades rapidly at pH < 2, unlike non-fluorinated amines .
Q & A
Q. What are the optimal synthetic routes for 3,4,4-Trifluoro-3-butene-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of precursor amines or alkenes using agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include:
- Nucleophilic substitution for introducing trifluoromethyl groups .
- Purification via fractional distillation or preparative HPLC to isolate the compound from byproducts (e.g., oxidation/reduction intermediates) .
Optimization requires monitoring reaction kinetics (e.g., via in-situ NMR) and adjusting parameters like temperature (-20°C to 25°C) and solvent polarity (e.g., DMF vs. THF) to suppress side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use ¹⁹F NMR to analyze trifluoromethyl group environments and confirm regioselectivity . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of fluorine substituents on amine reactivity . X-ray crystallography resolves stereochemical ambiguities, though crystallization may require co-crystallizing agents due to low melting points .
Q. What stability challenges arise during storage of fluorinated amines like this compound, and how can they be mitigated?
- Methodological Answer : Fluorinated amines are prone to hydrolysis and oxidation under ambient conditions. Stability protocols include:
- Storage in anhydrous solvents (e.g., dry DCM) at -20°C under inert gas (N₂/Ar) .
- Addition of stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Monitor degradation via HPLC-MS to track impurity profiles over time .
Advanced Research Questions
Q. How do fluorination patterns (e.g., 3,4,4-trifluoro vs. 3,3,3-trifluoro) influence the compound’s bioactivity and binding kinetics?
- Methodological Answer : Comparative studies using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to targets like G-protein-coupled receptors (GPCRs). For example:
- 3,4,4-Trifluoro isomers exhibit stronger hydrophobic interactions vs. 3,3,3-trifluoro analogs due to spatial distribution of fluorine atoms .
Structure-activity relationship (SAR) models can be built using molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amines across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., pH, solvent compatibility). Mitigation involves:
Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
